2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol
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Overview
Description
2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol is an organic compound that belongs to the class of alcohols. It is characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group attached to a central carbon atom. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol can be achieved through the addition of tert-butyllithium to hexamethylacetone under carefully controlled conditions. This method has been shown to produce high yields of the compound, with an efficiency of up to 81% .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and precise control of reaction parameters. The process typically includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium triethylborohydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The bulky tert-butyl groups attached to the central carbon prevent the formation of intermolecular hydrogen bonds, which is typical of alcohols . This unique structural feature contributes to its stability and resistance to oxidation.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone (Hexamethylacetone): This compound is structurally similar but lacks the hydroxyl group, making it a ketone rather than an alcohol.
2,2,4,4-Tetramethyl-3-t-butylpentane: Another similar compound, differing in the position and type of substituents attached to the central carbon.
Uniqueness
2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol is unique due to its combination of multiple methyl groups and a hydroxyl group, which imparts distinct chemical properties such as high stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
5457-42-1 |
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Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)12(13,10(3,4)5)11(6,7)8/h9,13H,1-8H3 |
InChI Key |
DXYPGMZJNUIZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
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